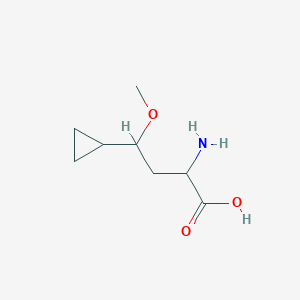
2-Amino-4-cyclopropyl-4-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-cyclopropyl-4-methoxybutanoic acid (ACB) is a compound that belongs to the group of cyclopropyl-containing amino acids. It has been studied for its potential use in treating various neurological disorders, including epilepsy and neuropathic pain. In
Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis
Research on 2-Amino-4-cyclopropyl-4-methoxybutanoic acid and its analogues has shown potential in the synthesis of bioactive compounds. For instance, cyclopropyl amino acids isolated from Amanita mushrooms have demonstrated toxicity against certain fungi, insects, and bacteria, suggesting their utility in developing antimicrobial agents (Drehmel & Chilton, 2002). Additionally, these compounds' synthesis methods have been explored to create specific enantiomers, indicating their significance in stereochemistry and the potential for tailored pharmacological activity (Hernández et al., 2017).
Receptor Modulation
Cyclopropyl analogues related to 2-Amino-5-phosphonopentanoic acid have been synthesized and assessed for their ability to act as competitive antagonists for the NMDA receptor. This suggests the utility of this compound derivatives in neuroscience research, particularly in studying neurotransmission and potentially treating neurological conditions (Dappen et al., 2010).
Antiproliferative Agents
The synthesis and biological evaluation of specific cyclopropyl analogues have led to the identification of compounds with selective NMDA antagonist properties. While the potency may vary, these findings highlight the compound's relevance in developing therapeutic agents aimed at modulating glutamatergic signaling (Dappen et al., 2010).
Environmental Toxicology
Oxidation studies of microcystins, a family of toxic cyclic peptides, have utilized derivatives like 2-methyl-3-methoxy-4-phenylbutanoic acid to understand and quantify environmental toxins. This research is critical in developing methods for detecting and assessing the impact of toxins produced by cyanobacterial blooms in water bodies (Wu et al., 2009).
Peptidomimetic Chemistry
The compound's framework has been explored in the synthesis of peptidomimetics, demonstrating its versatility in creating molecules that mimic biological peptides. This application is significant in drug development, where such analogues can lead to new therapeutic agents with improved pharmacokinetic properties (Lu et al., 2021).
Propiedades
IUPAC Name |
2-amino-4-cyclopropyl-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(5-2-3-5)4-6(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJURHSAAQWQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(=O)O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

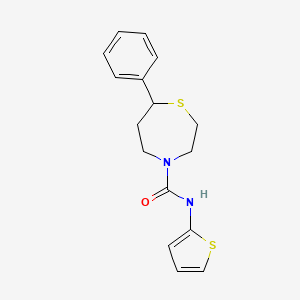
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)
![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)
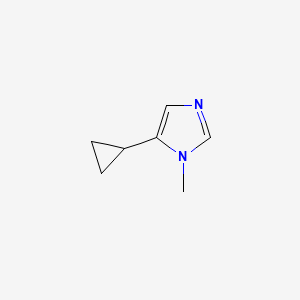
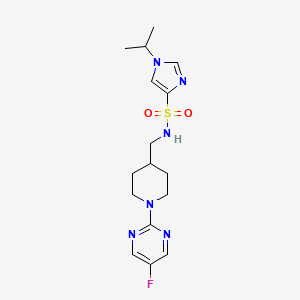
![Cis-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine](/img/structure/B2440203.png)
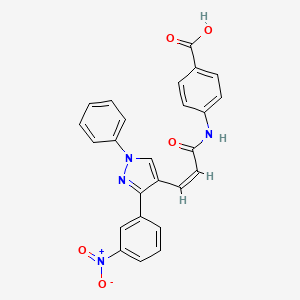

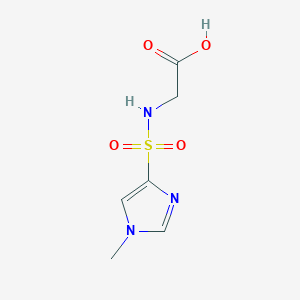
![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)
![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)